Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-
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Overview
Description
Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- is an organic compound with the molecular formula C23H24O5 It is a derivative of cyclopentanone, featuring two 3,4-dimethoxyphenyl groups attached via methylene bridges at the 2 and 5 positions of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- typically involves the condensation reaction between cyclopentanone and 3,4-dimethoxybenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- involves its interaction with various molecular targets and pathways. The compound’s methoxyphenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways. Additionally, its ability to undergo redox reactions may contribute to its biological effects by modulating oxidative stress and cellular redox states .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanone, 2,5-bis[(2,4-dimethoxyphenyl)methylene]-, (E,E)-
- Cyclopentanone, 2,5-bis[(2,6-dimethoxyphenyl)methylene]-, (E,E)-
- Cyclopentanone, 2,5-bis[(2,5-dimethoxyphenyl)methylene]-, (E,E)-
- Cyclopentanone, 2,5-bis[(4-methoxyphenyl)methylene]-, (E,E)-
Uniqueness
Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The (E,E)-configuration also contributes to its distinct structural and functional properties .
Properties
CAS No. |
106115-49-5 |
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Molecular Formula |
C23H24O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C23H24O5/c1-25-19-9-5-15(13-21(19)27-3)11-17-7-8-18(23(17)24)12-16-6-10-20(26-2)22(14-16)28-4/h5-6,9-14H,7-8H2,1-4H3 |
InChI Key |
NADUQCROZYTGPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC |
Origin of Product |
United States |
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